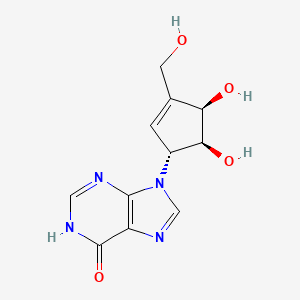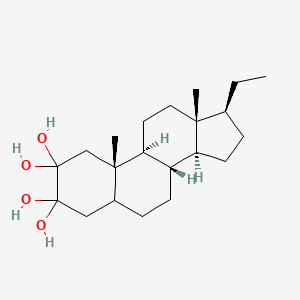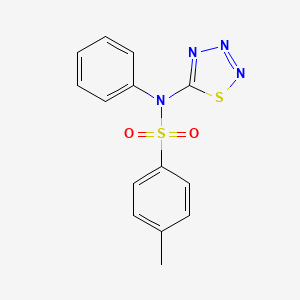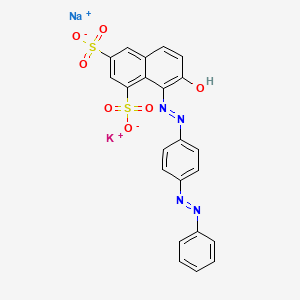
5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions This compound is characterized by the presence of a nitroso group (-NO) and a thione group (-C=S) attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound. For instance, the reaction of phenylhydrazine with acetylacetone yields 3-methyl-1-phenyl-2-pyrazolin-5-one .
-
Introduction of the Thione Group: : The thione group can be introduced by reacting the pyrazolone derivative with a suitable sulfur donor, such as carbon disulfide (CS2) or thiourea, under basic conditions .
-
Nitrosation: : The nitroso group is introduced by treating the thione derivative with a nitrosating agent, such as sodium nitrite (NaNO2) in the presence of an acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) .
-
Reduction: : Reduction of the nitroso group can yield the corresponding amine derivative. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group, with nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nitrosating Agents: Sodium nitrite (NaNO2) in acidic conditions
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Derivatives with substituted nitroso groups
Scientific Research Applications
5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione has several scientific research applications:
-
Medicinal Chemistry: : The compound is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its unique structural features .
-
Materials Science: : It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals .
-
Biological Studies: : The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses .
-
Industrial Applications: : It is used as an intermediate in the synthesis of dyes, agrochemicals, and other industrially important compounds .
Mechanism of Action
The mechanism of action of 5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione involves its interaction with various molecular targets:
-
Molecular Targets: : The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function .
-
Pathways Involved: : It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano 3,2-cbenzopyran-5-one : A compound with a similar heterocyclic structure .
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of 5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both nitroso and thione groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in other pyrazole derivatives, making it a valuable compound for further research and development .
Properties
CAS No. |
66479-47-8 |
|---|---|
Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
5-methyl-4-nitroso-2-phenyl-4H-pyrazole-3-thione |
InChI |
InChI=1S/C10H9N3OS/c1-7-9(12-14)10(15)13(11-7)8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI Key |
SVMGCHJZEKLJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=S)C1N=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)
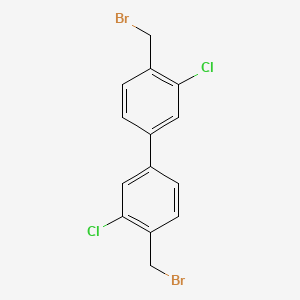

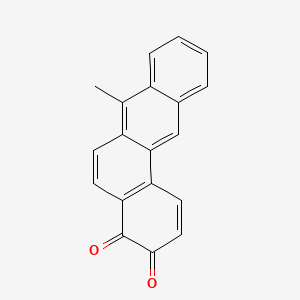
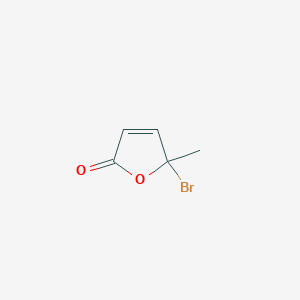
![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
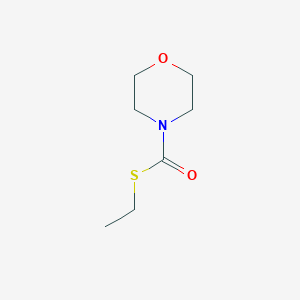
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14473348.png)
